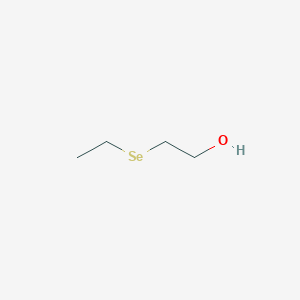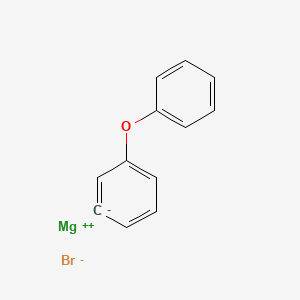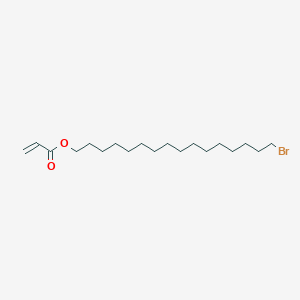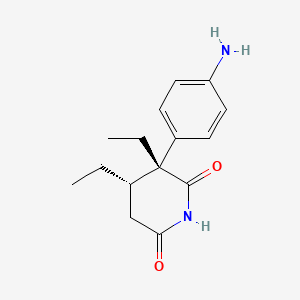
Ethanol, 2-(ethylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(ethylseleno)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of an ethylseleno group attached to the ethanol molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(ethylseleno)- typically involves the reaction of ethanol with ethylselenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of Ethanol, 2-(ethylseleno)- may involve more advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: Ethanol, 2-(ethylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoaldehydes or selenoacids.
Reduction: Reduction reactions can convert the compound into simpler selenoalcohols.
Substitution: The ethylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoaldehydes, while reduction may produce simpler selenoalcohols.
Aplicaciones Científicas De Investigación
Ethanol, 2-(ethylseleno)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex seleno compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(ethylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The ethylseleno group can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Similar Compounds:
Ethanol: The parent compound, which lacks the ethylseleno group.
Methanol, 2-(methylseleno)-: A similar compound with a methylseleno group instead of an ethylseleno group.
Propanol, 2-(propylseleno)-: Another similar compound with a propylseleno group.
Uniqueness: Ethanol, 2-(ethylseleno)- is unique due to the presence of the ethylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propiedades
| 115423-28-4 | |
Fórmula molecular |
C4H10OSe |
Peso molecular |
153.09 g/mol |
Nombre IUPAC |
2-ethylselanylethanol |
InChI |
InChI=1S/C4H10OSe/c1-2-6-4-3-5/h5H,2-4H2,1H3 |
Clave InChI |
KJCOYZSZINYEFY-UHFFFAOYSA-N |
SMILES canónico |
CC[Se]CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)

